Stereochemistry Impact on Biological Activity
The cis-stereochemistry of CAS 1402249-02-8 is a primary driver of its differential biological activity compared to the trans isomer (CAS 1903825-03-5). In a class of closely related 3-alkyl-4-aminopiperidines, the cis and trans isomers exhibit distinct pharmacological profiles, with the cis-isomer often showing superior potency and selectivity for certain targets [1]. This is due to the different three-dimensional presentation of the key amine and hydroxymethyl groups. While specific target binding data for the Boc-protected intermediate is not publicly available, the foundational principle of stereochemistry dictating biological activity is well-established for this scaffold class [2].
| Evidence Dimension | Stereochemical influence on biological activity profile |
|---|---|
| Target Compound Data | cis-(3R,4S) stereochemistry, presenting amine and hydroxymethyl groups on the same face of the piperidine ring. |
| Comparator Or Baseline | trans-(3R,4R) stereoisomer (CAS 1903825-03-5), presenting functional groups on opposite faces. |
| Quantified Difference | Not directly quantified for the Boc-protected compound, but inferred from the distinct activity of cis- vs. trans-3-alkyl-4-aminopiperidines [1]. |
| Conditions | Inference based on stereochemical principles in drug-receptor interactions [2]. |
Why This Matters
This matters because selecting the correct stereoisomer is a critical determinant of a drug candidate's efficacy and safety profile, making precise procurement of the cis-isomer essential for reproducible research.
- [1] Lukyanenko, E. R., Borisenko, A. A., & Grishina, G. V. (2004). Novel Stereoselective Synthesis of Chiral Nonracemic cis- and trans-3-Alkyl-4-aminopiperidines. Chemistry of Heterocyclic Compounds, 40, 525–527. View Source
- [2] Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The significance of chirality in drug design and development. Current Topics in Medicinal Chemistry, 11(7), 760-770. View Source
